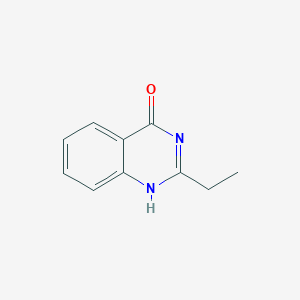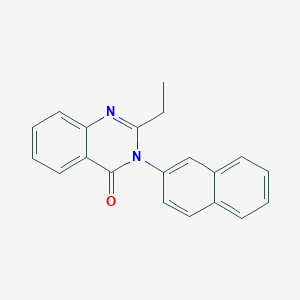![molecular formula C11H16F3N3O2 B506172 N-[1-methyl-2-(methyloxy)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B506172.png)
N-[1-methyl-2-(methyloxy)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-methyl-2-(methyloxy)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-methyl-2-(methyloxy)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the acetamide moiety: This can be done through acylation reactions using acyl chlorides or anhydrides.
Methoxypropan-2-yl group addition: This step involves the alkylation of the nitrogen atom with a suitable alkylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-methyl-2-(methyloxy)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkyl halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-[1-methyl-2-(methyloxy)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
N-(1-methoxypropan-2-yl)-2-[5-methyl-1H-pyrazol-1-yl]acetamide: Lacks the trifluoromethyl group.
N-(1-methoxypropan-2-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide: Lacks the methyl group on the pyrazole ring.
N-(1-methoxypropan-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propionamide: Has a propionamide instead of an acetamide moiety.
Uniqueness
The presence of both the trifluoromethyl and methyl groups on the pyrazole ring, along with the acetamide moiety, makes N-[1-methyl-2-(methyloxy)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide unique. These structural features can influence its biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H16F3N3O2 |
|---|---|
Molecular Weight |
279.26g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C11H16F3N3O2/c1-7(6-19-3)15-10(18)5-17-8(2)4-9(16-17)11(12,13)14/h4,7H,5-6H2,1-3H3,(H,15,18) |
InChI Key |
HTHNYSXDUYTQPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC(C)COC)C(F)(F)F |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC(C)COC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 12,12-dimethyl-5-methylsulfanyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-4-carboxylate](/img/structure/B506096.png)
![2-methoxy-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B506097.png)








